N-[(2-methoxyphenyl)methyl]-2-(2-oxopyrrolidin-1-yl)acetamide
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Overview
Description
N-[(2-Methoxyphenyl)methyl]-2-(2-oxopyrrolidin-1-yl)acetamide is a chemical compound with potential applications in various scientific fields. This compound features a methoxyphenyl group attached to a pyrrolidinone ring, which is further linked to an acetamide group. Its unique structure makes it a subject of interest for researchers exploring new chemical entities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[(2-Methoxyphenyl)methyl]-2-(2-oxopyrrolidin-1-yl)acetamide typically involves multiple steps, starting with the preparation of the methoxyphenylmethyl moiety. This can be achieved through the methylation of phenol derivatives. Subsequently, the pyrrolidinone ring is formed through cyclization reactions, often involving the use of strong bases or acids.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: N-[(2-Methoxyphenyl)methyl]-2-(2-oxopyrrolidin-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under specific conditions.
Reduction: The pyrrolidinone ring can be reduced to a pyrrolidine ring.
Substitution: The acetamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed:
Oxidation: Formation of N-[(2-hydroxyphenyl)methyl]-2-(2-oxopyrrolidin-1-yl)acetamide.
Reduction: Formation of N-[(2-Methoxyphenyl)methyl]-2-(2-pyrrolidin-1-yl)acetamide.
Substitution: Formation of various amides or esters depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity with various reagents makes it a versatile intermediate in organic synthesis.
Biology: N-[(2-Methoxyphenyl)methyl]-2-(2-oxopyrrolidin-1-yl)acetamide may have biological activity, potentially serving as a lead compound for drug discovery. Its interactions with biological targets can be studied to develop new therapeutic agents.
Medicine: The compound's potential medicinal applications include its use as a precursor for pharmaceuticals. Its ability to undergo various chemical transformations makes it valuable in the development of new drugs.
Industry: In the chemical industry, this compound can be used in the production of specialty chemicals, agrochemicals, and materials. Its unique properties may offer advantages in specific industrial processes.
Mechanism of Action
The mechanism by which N-[(2-Methoxyphenyl)methyl]-2-(2-oxopyrrolidin-1-yl)acetamide exerts its effects depends on its molecular targets and pathways. For example, if used as a drug, it may interact with specific enzymes or receptors in the body, leading to therapeutic effects. The exact mechanism would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
N-[(2-Methoxyphenyl)methyl]acetamide: Similar structure but lacks the pyrrolidinone ring.
2-(2-Oxopyrrolidin-1-yl)acetamide: Similar core structure but lacks the methoxyphenyl group.
Uniqueness: N-[(2-Methoxyphenyl)methyl]-2-(2-oxopyrrolidin-1-yl)acetamide is unique due to the combination of the methoxyphenyl group and the pyrrolidinone ring, which may confer distinct chemical and biological properties compared to similar compounds.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for research and development.
Properties
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-2-(2-oxopyrrolidin-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3/c1-19-12-6-3-2-5-11(12)9-15-13(17)10-16-8-4-7-14(16)18/h2-3,5-6H,4,7-10H2,1H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHNAPYCVRLMGIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)CN2CCCC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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